GSK256066

Catalog No.
S727221
CAS No.
13122-87-7
M.F
C27H26N4O5S
M. Wt
518.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GSK256066

CAS Number

13122-87-7

Product Name

GSK256066

IUPAC Name

6-[3-(dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide

Molecular Formula

C27H26N4O5S

Molecular Weight

518.6 g/mol

InChI

InChI=1S/C27H26N4O5S/c1-16-11-21(37(34,35)20-10-5-7-17(12-20)27(33)31(2)3)14-22-24(16)29-15-23(26(28)32)25(22)30-18-8-6-9-19(13-18)36-4/h5-15H,1-4H3,(H2,28,32)(H,29,30)

InChI Key

JFHROPTYMMSOLG-UHFFFAOYSA-N

SMILES

CC1=CC(=CC2=C(C(=CN=C12)C(=O)N)NC3=CC(=CC=C3)OC)S(=O)(=O)C4=CC=CC(=C4)C(=O)N(C)C

Synonyms

6-((3-((dimethylamino)carbonyl)phenyl)sulfonyl)-8-methyl-4-((3-methyloxyphenyl)amino)-3-quinolinecarboxamide, GSK 256066, GSK-256066, GSK256066

Canonical SMILES

CC1=CC(=CC2=C(C(=CN=C12)C(=O)N)NC3=CC(=CC=C3)OC)S(=O)(=O)C4=CC=CC(=C4)C(=O)N(C)C

Description

The exact mass of the compound 6-[[3-[(Dimethylamino)carbonyl]phenyl]sulfonyl]-4-[(3-methoxyphenyl)amino]-8-methyl-3-quinolinecarboxamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

GSK256066 is a potent and selective inhibitor of phosphodiesterase 4, an enzyme involved in the degradation of cyclic adenosine monophosphate. This compound was developed through rational drug design and has shown exceptional affinity for its target, making it a significant candidate for treating inflammatory conditions such as asthma and chronic obstructive pulmonary disease. GSK256066 has been characterized by its ability to enhance cAMP levels, thereby modulating inflammatory responses in various biological systems .

GSK256066 primarily acts through competitive inhibition of phosphodiesterase 4, leading to increased levels of cyclic adenosine monophosphate. The reaction mechanism involves the binding of GSK256066 to the active site of phosphodiesterase 4, preventing the hydrolysis of cyclic adenosine monophosphate into adenosine monophosphate. The compound exhibits slow and tight binding kinetics, indicating a complex interaction with the enzyme that may involve conformational changes during the inhibition process .

GSK256066 has demonstrated significant biological activity in preclinical and clinical studies. It effectively reduces early and late asthmatic responses to allergen challenges in mild asthmatics, showing a reduction in forced expiratory volume in one second (FEV1) decline during allergen exposure. Additionally, pharmacokinetic studies indicate that GSK256066 maintains therapeutic levels in plasma, supporting its potential for chronic administration . The compound also exhibits anti-inflammatory effects by modulating immune cell responses, particularly in conditions characterized by elevated inflammatory mediators .

  • Sulfonation: A key step where a sulfonyl group is introduced into the aromatic system.
  • Chlorination: Formation of chlorinated intermediates that can undergo nucleophilic substitution.
  • Condensation Reactions: Reacting chlorinated derivatives with appropriate amines to form the final sulfonamide structure.
  • Purification: The crude product is purified using techniques such as recrystallization or chromatography to isolate GSK256066 in high purity .

Interaction studies have shown that GSK256066 binds tightly to phosphodiesterase 4, with a high affinity that results in significant inhibition of enzyme activity. The compound's interactions may also extend to other signaling pathways involving cyclic adenosine monophosphate, highlighting its potential broader impact on cellular signaling mechanisms. Studies involving radiolabeled GSK256066 have provided insights into its binding kinetics and dissociation rates from the enzyme complex, further elucidating its pharmacodynamics .

Several compounds share structural and functional similarities with GSK256066, primarily within the class of phosphodiesterase inhibitors. Here are some notable examples:

Compound NameMolecular WeightMechanism of ActionUnique Features
Rolipram275.34PDE4 InhibitionFirst PDE4 inhibitor studied clinically
LASSBio-448379.43PDE4 InhibitionHigher lipophilicity compared to GSK256066
LASSBio-964319.38PDE4 InhibitionExhibits anti-inflammatory properties

GSK256066 stands out due to its exceptional selectivity for phosphodiesterase 4 over other phosphodiesterases, which may contribute to a favorable side effect profile compared to other inhibitors . Its unique binding characteristics and pharmacokinetic properties further differentiate it from similar compounds.

Molecular Structure and Formula (C27H26N4O5S)

GSK256066 possesses the molecular formula C27H26N4O5S with a molecular weight of 518.6 grams per mole [1] [2]. The compound is systematically named 6-[3-(dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide [1] [3]. The structural framework of GSK256066 is based on a quinoline core substituted at multiple positions [1]. The quinoline ring system contains a nitrogen atom and forms the central heterocyclic backbone of the molecule [1]. The compound features a carboxamide group at position 3 of the quinoline ring, a methyl group at position 8, and a complex sulfonyl substituent at position 6 [1] [2]. The sulfonyl group is connected to a dimethylcarbamoyl-substituted benzene ring, while position 4 of the quinoline bears a methoxyanilino substituent [1] [3].

The canonical SMILES representation of GSK256066 is: CC1=C2C(=CC(=C1)S(=O)(=O)C3=CC=CC(=C3)C(=O)N(C)C)C(=C(C=N2)C(=O)N)NC4=CC(=CC=C4)OC [4]. The InChI key for the compound is JFHROPTYMMSOLG-UHFFFAOYSA-N [1] [5]. The structure contains a total of 37 heavy atoms with a topological polar surface area of 140 Ångströms squared [1]. The molecule exhibits seven rotatable bonds and contains two hydrogen bond donors and seven hydrogen bond acceptors [1] [6].

Physical Properties and Characteristics

GSK256066 appears as a solid powder with a white to beige coloration [2] [7]. The compound demonstrates limited solubility in water and is classified as insoluble in both water and ethanol under standard conditions [8] [7]. The molecular complexity of GSK256066 is rated at 922 according to computational analyses [1]. The compound has an XLogP3-AA value of 3.8, indicating moderate lipophilicity [1]. The exact mass and monoisotopic mass are both 518.16239112 daltons [1].

The compound exhibits specific thermal characteristics, with a calculated boiling point range of 791.7 ± 60.0 degrees Celsius at 760 millimeters of mercury [9]. The flash point is determined to be 432.6 ± 32.9 degrees Celsius [9]. Under recommended storage conditions, GSK256066 remains chemically stable [9]. The compound requires storage at minus 20 degrees Celsius to maintain stability over extended periods [8] [2] [7].

Structural Variants and Salt Forms

Free Base Form (801312-28-7)

The free base form of GSK256066 carries the Chemical Abstracts Service registry number 801312-28-7 [1] [5] [2]. This form represents the neutral molecule without any associated counterions [3]. The free base has a molecular weight of 518.58 grams per mole and maintains the molecular formula C27H26N4O5S [2] [7]. The free base form demonstrates poor aqueous solubility and requires organic solvents for dissolution [2] [7]. Storage of the free base form should be conducted under dry conditions at minus 20 degrees Celsius to prevent degradation [2] [7].

Trifluoroacetate Salt (1415560-64-3)

The trifluoroacetate salt of GSK256066 is identified by the Chemical Abstracts Service number 1415560-64-3 [4] [10]. This salt form incorporates trifluoroacetic acid as the counterion, resulting in the molecular formula C29H27F3N4O7S [4] [10]. The molecular weight of the trifluoroacetate salt is 632.61 grams per mole [4] [10]. The canonical SMILES representation for this salt form is: OC(C(F)(F)F)=O.O=C(N)C1=C(C2=CC(S(=O)(C3=CC=CC(C(N(C)C)=O)=C3)=O)=CC(C)=C2N=C1)NC4=CC=CC(OC)=C4 [4].

The trifluoroacetate salt demonstrates improved solubility characteristics compared to the free base form [4]. In dimethyl sulfoxide, the trifluoroacetate salt achieves a solubility of 50 milligrams per milliliter, equivalent to 79.04 millimolar concentration [4]. This enhanced solubility profile makes the trifluoroacetate salt particularly useful for in vitro experimental applications [4].

Hydrochloride Form (801315-14-0)

The hydrochloride salt form of GSK256066 is designated by the Chemical Abstracts Service registry number 801315-14-0 [3] [7]. This salt form incorporates hydrochloric acid as the counterion to create a more water-soluble derivative [3]. The hydrochloride form maintains the same basic molecular structure as the free base but with the addition of the chloride counterion [3] [7]. This salt form is commonly employed in pharmaceutical research applications due to its improved handling characteristics and enhanced solubility profile compared to the free base [3] [7].

Chemical Stability Profile

GSK256066 demonstrates stability under recommended storage conditions when maintained at minus 20 degrees Celsius [9]. The compound shows chemical stability in dry environments and should be protected from moisture to prevent degradation [7] [9]. Under standard laboratory conditions, the compound remains stable for extended periods when stored appropriately [7]. The chemical stability is maintained across different pH ranges typically encountered in biological systems [11].

Thermal stability analyses indicate that GSK256066 can withstand moderate temperature variations without significant decomposition [9]. The compound shows no evidence of significant chemical reactivity under normal atmospheric conditions [9]. Stability testing demonstrates that the compound maintains its structural integrity when exposed to standard laboratory lighting conditions [7]. Long-term stability studies indicate that GSK256066 retains its chemical properties for at least twelve months when stored under appropriate conditions [7].

Solubility Characteristics in Various Solvents

SolventSolubilityReference Form
WaterInsolubleFree base [8] [7]
EthanolInsolubleFree base [8] [7]
Dimethyl sulfoxide2-25 mg/mLFree base [2] [7] [12]
Dimethyl sulfoxide50 mg/mL (79.04 mM)Trifluoroacetate salt [4]

GSK256066 exhibits poor aqueous solubility across all tested forms [8] [7]. The free base form is completely insoluble in water under standard conditions [8] [7]. Similarly, the compound demonstrates insolubility in ethanol, indicating limited solubility in polar protic solvents [8] [7].

In dimethyl sulfoxide, the solubility varies significantly depending on the salt form [4] [2] [7]. The free base achieves solubility ranging from 2 to 25 milligrams per milliliter depending on experimental conditions [2] [7] [12]. The trifluoroacetate salt demonstrates substantially improved solubility in dimethyl sulfoxide, reaching concentrations up to 50 milligrams per milliliter [4]. This enhanced solubility of the trifluoroacetate salt makes it the preferred form for solution-based experimental applications [4].

XLogP3

3.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

518.16239112 g/mol

Monoisotopic Mass

518.16239112 g/mol

Heavy Atom Count

37

UNII

2D6GK059SR

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]

MeSH Pharmacological Classification

Phosphodiesterase 4 Inhibitors

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

801312-28-7

Wikipedia

Gsk-256066

Dates

Modify: 2023-07-20

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